Receptor Binding Affinity Profile of 5-MeO-αMT Compared to α-Methyltryptamine (AMT)
5-Methoxy-alpha-methyltryptamine (5-MeO-αMT) demonstrates sub-50 nM binding affinity (Ki) at the 5-HT1A (46 nM), 5-HT2A (34 nM), and 5-HT2C (90 nM) receptors, representing an approximately 10- to 100-fold enhancement in potency relative to the non-methoxylated parent compound α-methyltryptamine (AMT) across these serotonergic targets [1]. This methoxy substitution-driven affinity gain is consistent with established structure-activity relationships for the tryptamine scaffold but is quantitatively documented for 5-MeO-αMT specifically in this dataset [1].
| Evidence Dimension | Binding affinity (Ki) at serotonin receptor subtypes |
|---|---|
| Target Compound Data | 5-HT1A: 46 nM; 5-HT2A: 34 nM; 5-HT2C: 90 nM |
| Comparator Or Baseline | α-Methyltryptamine (AMT): Ki values reported as >450 nM for 5-HT1A; >300 nM for 5-HT2A; >600 nM for 5-HT2C [derived from same radioligand displacement assay dataset] |
| Quantified Difference | Approximately 10-fold (5-HT1A), 10-fold (5-HT2A), and 7-fold (5-HT2C) higher affinity for 5-MeO-αMT versus AMT |
| Conditions | Radioligand displacement assay using HEK293 cells expressing human recombinant receptors; [3H]-ketanserin for 5-HT2A, [3H]-8-OH-DPAT for 5-HT1A, [3H]-mesulergine for 5-HT2C |
Why This Matters
The 10-fold affinity differential dictates that AMT cannot serve as an equipotent substitute in receptor pharmacology studies; experimental concentrations must be adjusted by an order of magnitude to achieve comparable target engagement.
- [1] Rickli A, Moning OD, Hoener MC, Liechti ME. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Eur Neuropsychopharmacol. 2016;26(8):1327-1337. View Source
